molecular formula C12H13N3O4 B563875 Olaquindox-d4 CAS No. 1189487-82-8

Olaquindox-d4

Cat. No.: B563875
CAS No.: 1189487-82-8
M. Wt: 267.277
InChI Key: TURHTASYUMWZCC-KXGHAPEVSA-N
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Description

Olaquindox-d4 is a deuterium-labeled derivative of Olaquindox, a quinoxaline derivative. It is primarily used as an orally active antibiotic. The deuterium labeling involves replacing hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .

Preparation Methods

The preparation of Olaquindox-d4 is mainly carried out through synthetic chemical methods. One common method involves hydrogen-deuterium exchange reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents to achieve the desired labeling .

Chemical Reactions Analysis

Olaquindox-d4, like its parent compound Olaquindox, can undergo various chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Olaquindox-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Olaquindox-d4 exerts its effects by stimulating growth and decreasing intestinal mucosal immunity in piglets. The molecular targets and pathways involved include the inhibition of bacterial DNA synthesis and the disruption of bacterial cell wall integrity. This leads to the death of the bacteria and the subsequent growth stimulation in the host .

Comparison with Similar Compounds

Olaquindox-d4 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:

Properties

IUPAC Name

3-methyl-4-oxido-1-oxo-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)quinoxalin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHTASYUMWZCC-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676082
Record name 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189487-82-8
Record name 2-{[2-Hydroxy(~2~H_4_)ethyl]carbamoyl}-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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